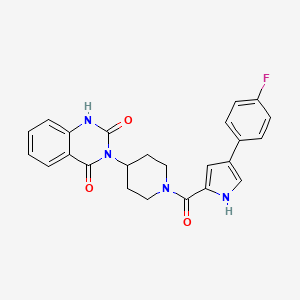

![molecular formula C22H20N2O3S3 B2958800 N-(3-(苯并[d]噻唑-2-基硫基)-4-羟基苯基)-2,4,6-三甲基苯磺酰胺 CAS No. 477499-00-6](/img/structure/B2958800.png)

N-(3-(苯并[d]噻唑-2-基硫基)-4-羟基苯基)-2,4,6-三甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For example, the 1H NMR spectrum of a benzothiazole derivative showed signals at various chemical shifts corresponding to different types of protons present in the molecule .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For instance, acetylation of benzothiazole followed by nucleophilic substitution is one of the reactions involved in the synthesis of certain benzothiazole derivatives .Physical And Chemical Properties Analysis

Benzothiazole derivatives are typically white solids . Their melting points, IR spectra, 1H and 13C NMR spectra, and mass spectra can be used to analyze their physical and chemical properties .科学研究应用

合成与生化评价

研究重点是合成和评价苯磺酰胺衍生物的生化特性。一项研究描述了各种苯磺酰胺作为酶和受体的高亲和力抑制剂的合成和表征,突出了它们作为治疗与酶功能障碍相关的疾病的治疗剂的潜力 (S. Röver 等人,1997 年)。

抗癌和抗菌应用

多项研究探索了苯磺酰胺衍生物的抗癌和抗菌特性。例如,已评估混合配体铜(II)-磺酰胺配合物对 DNA 结合、DNA 切割、遗传毒性和抗癌活性的影响。这些配合物通过诱导细胞凋亡和 DNA 损伤在癌症治疗中显示出希望 (M. González-Álvarez 等人,2013 年)。此外,某些磺酰胺衍生物已被确定为人类碳酸酐酶 IX 和 XII 的有效抑制剂,这些酶在多种类型的癌症中过表达,表明它们作为选择性抗癌剂的潜力 (H. Gul 等人,2018 年)。

光动力疗法应用

具有苯磺酰胺部分的化合物已合成并表征其光物理和光化学性质,特别是用于光动力疗法 (PDT) 的应用。一项研究讨论了用苯磺酰胺基团取代的锌酞菁衍生物的合成,证明了它们的高单线态氧量子产率和良好的荧光性质。这些特性使它们适用于 PDT 中的 II 型光敏剂,用于癌症治疗 (M. Pişkin 等人,2020 年)。

环境和化学传感

苯磺酰胺衍生物也已用于开发用于环境和化学传感的灵敏且选择性的探针。例如,一项研究引入了一种基于反应的荧光探针来检测硫酚,利用磺酰胺连接实现选择性和灵敏的信号传导。这种方法可用于监测环境样品中的硫酚,证明了苯磺酰胺衍生物在分析化学中的多功能性 (Myung Gil Choi 等人,2017 年)。

作用机制

Target of Action

The primary targets of this compound are Protein Tyrosine Phosphatase 1B (PTP1B) and Cyclooxygenase-1 (COX-1) . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery . COX-1 is an enzyme that plays a key role in the inflammatory response .

Mode of Action

This compound inhibits PTP1B, thereby enhancing insulin and leptin signaling . It also inhibits COX-1, leading to a reduction in the production of prostaglandins, which are mediators of inflammation .

Biochemical Pathways

The inhibition of PTP1B can lead to enhanced insulin and leptin signaling, which can help regulate glucose homeostasis and energy balance . The inhibition of COX-1 can lead to a reduction in the production of prostaglandins, thereby reducing inflammation .

Result of Action

The inhibition of PTP1B by this compound can lead to improved insulin and leptin signaling, which can potentially be beneficial in the treatment of type II diabetes . The inhibition of COX-1 can lead to a reduction in inflammation, which can be beneficial in the treatment of inflammatory conditions .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S3/c1-13-10-14(2)21(15(3)11-13)30(26,27)24-16-8-9-18(25)20(12-16)29-22-23-17-6-4-5-7-19(17)28-22/h4-12,24-25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQNPZGSCGMZSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

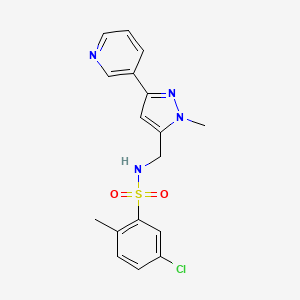

![{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid](/img/structure/B2958717.png)

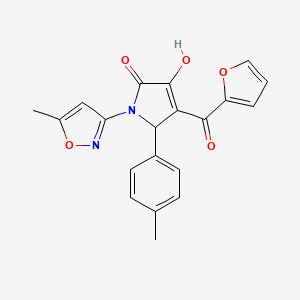

![2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2958722.png)

![4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958727.png)

![Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate](/img/structure/B2958730.png)

![[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid](/img/structure/B2958731.png)

![N-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2958732.png)

![3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2958733.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2958735.png)

![3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2958736.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2958739.png)

![2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2958740.png)